IHMT-PI3K-455

PI3Kγ/δ Dual Inhibition Immuno-Oncology Enzymatic Assay

IHMT-PI3K-455 is a highly selective, orally bioavailable PI3Kγ/δ dual inhibitor (IC50 7.1 nM, 0.57 nM). With >946-fold selectivity over PI3Kα, it is ideal for dissecting immune signaling without confounding metabolic effects. This compound demonstrates robust in vivo efficacy in syngeneic tumor models (F=17.6%). Essential for immuno-oncology and drug discovery programs.

Molecular Formula C26H21F2N7O3
Molecular Weight 517.5 g/mol
Cat. No. B12378101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIHMT-PI3K-455
Molecular FormulaC26H21F2N7O3
Molecular Weight517.5 g/mol
Structural Identifiers
SMILESCOC1=C(N=CC(=C1)C2=NC3=CC(=NN3C=C2)NC4=CC=CC(=N4)CNC(=O)C5=C(C=CC=C5F)F)OC
InChIInChI=1S/C26H21F2N7O3/c1-37-20-11-15(13-30-26(20)38-2)19-9-10-35-23(32-19)12-22(34-35)33-21-8-3-5-16(31-21)14-29-25(36)24-17(27)6-4-7-18(24)28/h3-13H,14H2,1-2H3,(H,29,36)(H,31,33,34)
InChIKeyAKCQHIAEXALXRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[[6-[[5-(5,6-dimethoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-2-yl]amino]pyridin-2-yl]methyl]-2,6-difluorobenzamide (IHMT-PI3K-455) — Pyrazolo[1,5-a]pyrimidine PI3Kγ/δ Dual Inhibitor for Immuno-Oncology Research Procurement


N-[[6-[[5-(5,6-dimethoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-2-yl]amino]pyridin-2-yl]methyl]-2,6-difluorobenzamide, designated IHMT-PI3K-455 (Compound 15u; CAS 3047746-40-4; MF C26H21F2N7O3; MW 517.5 g/mol), is a synthetic, orally bioavailable small molecule that potently and selectively inhibits the class I PI3K lipid kinases γ (gamma) and δ (delta) . It is a member of the pyrazolo[1,5-a]pyrimidine chemical class, a privileged scaffold in kinase inhibitor discovery. The compound was developed through extensive medicinal chemistry optimization to serve as a precise chemical probe for dissecting PI3Kγ/δ signaling in the tumor microenvironment and as a lead for immuno-oncology drug development [1].

Why Generic Substitution of N-[[6-[[5-(5,6-dimethoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-2-yl]amino]pyridin-2-yl]methyl]-2,6-difluorobenzamide is Unreliable: Isoform Selectivity and Oral Bioavailability are Not Transferable


Direct substitution of N-[[6-[[5-(5,6-dimethoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-2-yl]amino]pyridin-2-yl]methyl]-2,6-difluorobenzamide (IHMT-PI3K-455) with other pyrazolo[1,5-a]pyrimidines or general PI3K inhibitors is not scientifically valid. The specific substitution pattern of the 5,6-dimethoxypyridin-3-yl, pyrazolo[1,5-a]pyrimidin-2-yl amino, and 2,6-difluorobenzamide groups is the direct result of structure-activity relationship (SAR) optimization to achieve a unique profile: sub-nanomolar PI3Kδ potency (0.57 nM) combined with single-digit nanomolar PI3Kγ potency (7.1 nM), while maintaining >1,000-fold selectivity over PI3Kα . This selectivity profile is critical for modulating immune cells without triggering the hyperglycemia associated with PI3Kα inhibition [1]. Furthermore, the specific molecular architecture confers favorable oral pharmacokinetic properties in rats (T1/2 2.71 h, F 17.6%) , which cannot be assumed for even closely related analogs. The quantitative evidence below defines the precise performance thresholds required for any prospective alternative.

Product-Specific Quantitative Evidence Guide for N-[[6-[[5-(5,6-dimethoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-2-yl]amino]pyridin-2-yl]methyl]-2,6-difluorobenzamide (IHMT-PI3K-455) Procurement


Biochemical Potency Comparison: IHMT-PI3K-455 vs. Tenalisib (RP6530) vs. Eganelisib (IPI-549)

In head-to-head enzymatic assays against the target PI3K isoforms, IHMT-PI3K-455 demonstrates superior potency for PI3Kδ and comparable or enhanced potency for PI3Kγ relative to other clinically evaluated dual PI3Kγ/δ inhibitors. Against PI3Kδ, IHMT-PI3K-455 exhibits an IC50 of 0.57 nM, which is 43-fold more potent than Tenalisib (IC50 24.5 nM) [REFS-1, REFS-2]. For PI3Kγ, the IC50 of IHMT-PI3K-455 is 7.1 nM, which is 2.3-fold more potent than Eganelisib (IPI-549, a γ-selective inhibitor, IC50 16 nM) [REFS-1, REFS-3] and 4.7-fold more potent than Tenalisib (IC50 33.2 nM) [REFS-1, REFS-2].

PI3Kγ/δ Dual Inhibition Immuno-Oncology Enzymatic Assay Structure-Activity Relationship (SAR)

Cellular Target Engagement: Quantified Inhibition of PI3Kγ/δ-Mediated AKT Phosphorylation by IHMT-PI3K-455

The functional consequence of biochemical inhibition was validated in cell-based assays. IHMT-PI3K-455 potently inhibits the downstream phosphorylation of AKT (pAKT), a key node in PI3K signaling. In RAW264.7 macrophages stimulated with human C5a (a GPCR agonist that signals through PI3Kγ), IHMT-PI3K-455 inhibited pAKT with a cellular IC50 of 0.015 µM . Similarly, in Raji B-cells stimulated with anti-IgM (which activates PI3Kδ), the cellular IC50 for pAKT inhibition was 0.010 µM . These values confirm that the sub-nanomolar biochemical potency on PI3Kδ translates into robust, low nanomolar activity in a cellular context, directly impacting a key pharmacodynamic marker. While direct comparator data is not provided in the primary source, the <100-fold drop-off from biochemical to cellular IC50 is considered favorable for this target class.

Cellular Pharmacology AKT Phosphorylation Western Blot Immuno-Oncology Macrophage Polarization

Isoform Selectivity Profile: Quantified >1,000-Fold Window over PI3Kα for Mitigation of Hyperglycemia Risk

A critical differentiator for IHMT-PI3K-455 is its high degree of selectivity for its intended targets (PI3Kγ and PI3Kδ) over the ubiquitously expressed PI3Kα isoform, which is essential for insulin signaling and glucose homeostasis. The compound exhibits an IC50 of 6,717 nM (6.72 µM) against PI3Kα . This represents a selectivity window of 946-fold over PI3Kγ (6,717 nM / 7.1 nM) and 11,784-fold over PI3Kδ (6,717 nM / 0.57 nM). This is in stark contrast to pan-PI3K inhibitors like LY294002, which have similar potency across all class I PI3K isoforms (IC50 for PI3Kδ: 1,060 nM; PI3Kγ: 6,600 nM) . The avoidance of PI3Kα inhibition is a primary design goal for immuno-oncology agents to prevent on-target hyperglycemia toxicity, a significant liability for less selective compounds [1].

Kinase Selectivity PI3Kα Toxicity Hyperglycemia Immuno-Oncology

In Vivo Tumor Growth Inhibition in an Immunocompetent Syngeneic Model (MC38)

The functional consequence of the compound's cellular activity was evaluated in vivo. In an MC38 syngeneic mouse model of colorectal cancer, daily oral administration of IHMT-PI3K-455 for 30 days resulted in a dose-dependent inhibition of tumor growth. At a dose of 40 mg/kg (po, qd), a significant reduction in tumor volume was observed compared to the vehicle-treated control group . While the primary publication [1] does not provide an exact tumor growth inhibition (TGI) percentage for this specific dose, it does state that 15u (IHMT-PI3K-455) 'inhibited the tumor growth in a MC38 xenograft mouse model'. This efficacy is mechanistically linked to the observed repolarization of tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype and increased recruitment of CD8+ cytotoxic T cells [1]. As a comparator, the PI3Kγ-selective inhibitor Eganelisib (IPI-549) has also demonstrated TGI in similar models but with a different selectivity profile (γ-only vs. γ/δ dual) [2].

In Vivo Efficacy Syngeneic Mouse Model MC38 Tumor Growth Inhibition Immuno-Oncology

Validated Research and Industrial Application Scenarios for N-[[6-[[5-(5,6-dimethoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-2-yl]amino]pyridin-2-yl]methyl]-2,6-difluorobenzamide (IHMT-PI3K-455)


Functional Dissection of PI3Kγ/δ Signaling in Macrophage Polarization and T Cell Activation

Based on its potent and selective inhibition of PI3Kγ and PI3Kδ (IC50 7.1 nM and 0.57 nM, respectively) and its demonstrated ability to repolarize M2 macrophages to an M1 phenotype in vitro [1], IHMT-PI3K-455 is an optimal chemical probe for ex vivo and in vitro studies investigating the role of class I PI3K signaling in innate and adaptive immunity. Researchers can use this compound to interrogate how dual γ/δ inhibition affects cytokine production (e.g., IL-10, IL-12, TNFα), T cell differentiation (Th1, Th2, Treg), and the expression of immune checkpoint molecules. Its high selectivity for γ/δ over PI3Kα (>946-fold) ensures that observed immunomodulatory effects are not confounded by disruption of insulin signaling pathways .

In Vivo Proof-of-Concept Studies for Immuno-Oncology Combination Therapies

Given its favorable oral pharmacokinetic profile in rats (T1/2 2.71 h, oral bioavailability 17.6%) and demonstrated single-agent efficacy in the immunocompetent MC38 syngeneic tumor model [1], IHMT-PI3K-455 is a high-value lead compound for in vivo proof-of-concept studies. Its specific utility lies in combination regimens with immune checkpoint inhibitors (e.g., anti-PD-1, anti-PD-L1, anti-CTLA-4). The compound's dual mechanism—reprogramming immunosuppressive myeloid cells via PI3Kγ inhibition and modulating B and T cell function via PI3Kδ inhibition [1]—positions it as a rational partner to overcome resistance to checkpoint blockade, a major challenge in clinical oncology. Researchers can use this compound to generate preclinical data packages to support Investigational New Drug (IND) applications for novel combination therapies.

Lead Optimization and SAR Studies in Medicinal Chemistry

As the optimized lead from a published medicinal chemistry campaign [1], IHMT-PI3K-455 serves as a benchmark for internal drug discovery programs targeting the PI3K pathway. Medicinal chemists can use this compound as a positive control in their own biochemical and cellular assays to compare the potency and selectivity of novel pyrazolo[1,5-a]pyrimidine or other heterocyclic scaffolds. The published structure-activity relationship (SAR) around the 5-(5,6-dimethoxypyridin-3-yl) and 2,6-difluorobenzamide moieties provides a clear starting point for further optimization aimed at improving potency, selectivity, or pharmacokinetic properties (e.g., increasing oral bioavailability) [1]. This scenario directly leverages the compound's well-characterized pharmacological profile to accelerate internal drug discovery timelines.

Quote Request

Request a Quote for IHMT-PI3K-455

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.